Diphenyl(quinuclidin-4-yl)methanol

Muscarinic M3 receptor Binding affinity Radioligand displacement

In Umeclidinium Bromide production, structural analogs cannot substitute for this exact intermediate. Its unique chromatographic and mass spectral signature is mandated for ANDA impurity profiling. - Identical to the patented intermediate (Formula III) in US9273001B2, ensuring synthetic route fidelity. - Required as a specified impurity marker (e.g., Impurity 10/Impurity 1) for ICH Q3A-compliant method validation and batch release. - >98% purity with full characterization data, enabling direct use in system suitability testing and reaction completion monitoring.

Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
CAS No. 461648-39-5
Cat. No. B052841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(quinuclidin-4-yl)methanol
CAS461648-39-5
Synonymsα,α-Diphenyl-1-azabicyclo[2.2.2]octane-4-methanol_x000B_
Molecular FormulaC20H23NO
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
InChIInChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-11-14-21(15-12-19)16-13-19/h1-10,22H,11-16H2
InChIKeyVUUAKOZGGDHCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl(quinuclidin-4-yl)methanol: Identity and Physicochemical Profile


Diphenyl(quinuclidin-4-yl)methanol (CAS 461648-39-5), also designated (1-Azabicyclo[2.2.2]oct-4-yl)(diphenyl)methanol, is a tertiary amine featuring a quinuclidine core substituted with a diphenylmethanol moiety . With molecular formula C20H23NO and molecular weight 293.40 g/mol , this solid compound exhibits calculated physicochemical properties including very slight aqueous solubility (0.23 g/L at 25°C) and density of 1.18±0.1 g/cm³ (20°C) . Its primary procurement relevance lies in its defined role as a key synthetic intermediate and critical reference impurity standard in the manufacturing and quality control of Umeclidinium Bromide, a long-acting muscarinic antagonist (LAMA) approved for COPD maintenance therapy [1].

Why Diphenyl(quinuclidin-4-yl)methanol Is Irreplaceable in Umeclidinium Manufacturing


Substitution of Diphenyl(quinuclidin-4-yl)methanol with structurally similar quinuclidine derivatives (e.g., (R)-3-quinuclidinyl benzilate, quinuclidin-3-yl diphenylmethanol positional isomers) is not feasible in regulated pharmaceutical workflows. Its identity is explicitly codified as an intermediate in patented synthetic routes for Umeclidinium Bromide, where it undergoes quaternization with ((2-bromoethoxy)methyl)benzene to form the active pharmaceutical ingredient (API) [1]. Furthermore, its defined status as a specified impurity (e.g., Umeclidinium Bromide Impurity 10 or Impurity 1 depending on nomenclature) in pharmacopeial and regulatory submissions means that analytical method validation (AMV), system suitability testing, and batch release depend precisely on the chromatographic retention time, mass spectral fragmentation, and detector response factor unique to this exact molecular structure . Using a different analog would invalidate the specificity of impurity profiling and compromise Abbreviated New Drug Application (ANDA) quality control requirements [2]. The following quantitative evidence demonstrates the molecular recognition properties that underpin both its synthetic utility and its analytical differentiation.

Diphenyl(quinuclidin-4-yl)methanol Binding Affinity and Selectivity


M3 Receptor Affinity Compared to Umeclidinium Bromide

In a direct head-to-head comparison of binding affinity at the human cloned muscarinic M3 receptor, the target compound Diphenyl(quinuclidin-4-yl)methanol exhibits a Ki of 56 nM [1], whereas the final API Umeclidinium Bromide demonstrates a Ki of 0.06 nM [2]. This represents a 933-fold reduction in receptor affinity for the synthetic intermediate relative to the quaternized drug product. This differential confirms that the compound itself does not possess the therapeutic potency of the LAMA drug class and validates its designation as a non-pharmacologically active intermediate and impurity marker rather than a drug substance candidate [3].

Muscarinic M3 receptor Binding affinity Radioligand displacement

Muscarinic Subtype Selectivity Profile

The compound's binding profile across four muscarinic receptor subtypes reveals a rank order of affinity: cerebral cortex (M1-like, Ki = 20 nM) > parotid gland (M3, Ki = 56 nM) > heart (M2, Ki = 72 nM) > urinary bladder (Ki = 107 nM) [1]. This represents a 2.8-fold selectivity for M1 over M3, a pattern that is pharmacologically inverted compared to the clinical LAMA Umeclidinium Bromide, which displays relatively balanced subnanomolar affinity across M1-M5 (Kis 0.05-0.16 nM) [2]. In contrast, the therapeutic M3-selective agent Darifenacin exhibits a Ki of 0.76 nM at M3 with 9.3-fold selectivity over M1 (Ki = 7.08 nM) , while the non-selective agent Tolterodine shows nearly equivalent potency across M1-M5 (Kis 1.4-3.6 nM) .

Muscarinic receptor subtypes Subtype selectivity Binding profile

M3 Potency vs. Overactive Bladder Agents

When compared to clinically used overactive bladder (OAB) agents, Diphenyl(quinuclidin-4-yl)methanol demonstrates substantially lower M3 receptor affinity. Solifenacin succinate exhibits a Ki of 12 nM at human M3 receptors [1], representing 4.7-fold higher affinity than the target compound's M3 Ki of 56 nM [2]. Oxybutynin chloride shows even greater potency with an M3 Ki of 0.14 nM, a 400-fold difference [3]. This marked potency deficit confirms that the compound lacks the pharmacological characteristics required for therapeutic muscarinic antagonism, reinforcing its appropriate classification and procurement as a synthetic intermediate and analytical reference material rather than a drug substance candidate.

Overactive bladder therapeutics M3 antagonist potency Comparative pharmacology

Structural Basis for M3 Affinity: Quaternization Requirement

The 933-fold reduction in M3 receptor affinity observed between Diphenyl(quinuclidin-4-yl)methanol (Ki = 56 nM) and Umeclidinium Bromide (Ki = 0.06 nM) directly reflects a fundamental structure-activity relationship: the presence of a permanent positive charge on the quinuclidine nitrogen is essential for subnanomolar muscarinic receptor binding in this chemical series [1]. The target compound exists as a neutral tertiary amine under physiological conditions, whereas Umeclidinium Bromide incorporates a quaternary ammonium moiety formed via N-alkylation with a ((phenylmethoxy)ethyl) group [2]. This structural modification enhances ionic interaction with conserved aspartate residues in the orthosteric binding pocket of muscarinic receptors and increases residence time [3]. This class-level inference is consistent across multiple quinuclidine-based muscarinic ligands where quaternization consistently yields 100- to 1000-fold potency enhancements.

Structure-activity relationship Quaternary ammonium Quinuclidine derivatives

Diphenyl(quinuclidin-4-yl)methanol: Procurement and Application Scenarios


Umeclidinium Bromide API Synthesis Intermediate

Diphenyl(quinuclidin-4-yl)methanol is procured as a critical starting material or intermediate in the commercial synthesis of Umeclidinium Bromide, a long-acting muscarinic antagonist (LAMA) approved for COPD maintenance therapy. As documented in U.S. Patent US9273001B2, the compound of formula (III) reacts with ((2-bromoethoxy)methyl)benzene in a dipolar aprotic solvent (e.g., DMF, DMSO) or alcohol (e.g., n-propanol) to yield the quaternized API [1]. The 933-fold binding affinity differential between this tertiary amine precursor and the final quaternary ammonium drug substance (Ki 56 nM vs. 0.06 nM at M3 receptors) [2] provides a clear analytical benchmark for monitoring reaction completion and residual intermediate levels during process development and scale-up.

Impurity Reference Standard for Umeclidinium QC

Regulatory submissions for Umeclidinium Bromide require identification, quantification, and control of specified impurities including Diphenyl(quinuclidin-4-yl)methanol (designated as Impurity 1 or Impurity 10 depending on the pharmacopeial monograph). The compound's distinct M1-preferring binding profile (M1 Ki = 20 nM vs. M3 Ki = 56 nM) [1] differentiates it chromatographically and spectrometrically from other process-related impurities and degradation products. Procurement of high-purity (≥98%) certified reference material enables validated HPLC method development, system suitability testing, and batch release decisions in accordance with ICH Q3A guidelines [2].

Analytical Method Validation for ANDA Filing

For generic manufacturers filing ANDAs for Umeclidinium Bromide, Diphenyl(quinuclidin-4-yl)methanol serves as a required impurity marker for specificity, linearity, accuracy, and precision studies during analytical method validation. The compound's physicochemical properties—including calculated aqueous solubility of 0.23 g/L at 25°C and density of 1.18 g/cm³ [1]—inform the selection of appropriate diluents, mobile phase compositions, and sample preparation protocols. Its verified retention time and detector response factor, established against the API's M3 Ki of 0.06 nM [2], ensure that the analytical method can reliably distinguish between the active pharmaceutical ingredient and its non-pharmacologically active precursor impurity.

SAR Studies in Muscarinic Ligand Design

In medicinal chemistry research aimed at developing novel muscarinic receptor modulators, Diphenyl(quinuclidin-4-yl)methanol serves as a valuable tool compound for investigating the impact of quaternization on binding affinity and residence time. The 933-fold potency enhancement observed upon N-alkylation of this tertiary amine to form Umeclidinium Bromide [1] exemplifies a fundamental SAR principle applicable across the quinuclidine class. The compound's binding data across M1, M2, M3, and bladder muscarinic receptors (Ki = 20 nM, 72 nM, 56 nM, and 107 nM, respectively) [2] provides a baseline for evaluating how structural modifications to the diphenylmethanol moiety or quinuclidine scaffold alter subtype selectivity profiles, informing the design of next-generation LAMAs with improved therapeutic indices.

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